BenchChemオンラインストアへようこそ!

4-[(Ethylamino)methyl]benzoic acid hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery sGC Activation

4-[(Ethylamino)methyl]benzoic acid hydrochloride (CAS 1158573-13-7) is a para-substituted benzoic acid derivative supplied as a hydrochloride salt (C10H14ClNO2, MW 215.68 g/mol). The compound features a secondary amine (N-ethylaminomethyl) substituent at the 4-position of the phenyl ring, distinguishing it from primary amine analogs (e.g., 4-aminomethylbenzoic acid), tertiary amine variants (e.g., 4-[(dimethylamino)methyl]benzoic acid), and regioisomeric or esterified forms.

Molecular Formula C10H14ClNO2
Molecular Weight 215.68
CAS No. 1158573-13-7
Cat. No. B2816223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Ethylamino)methyl]benzoic acid hydrochloride
CAS1158573-13-7
Molecular FormulaC10H14ClNO2
Molecular Weight215.68
Structural Identifiers
SMILESCCNCC1=CC=C(C=C1)C(=O)O.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h3-6,11H,2,7H2,1H3,(H,12,13);1H
InChIKeyZRHGRKXIJANOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Ethylamino)methyl]benzoic acid hydrochloride (CAS 1158573-13-7): A Differentiated Para-Substituted Benzoic Acid Scaffold for sGC Activator Programs and Pharmaceutical Intermediate Synthesis


4-[(Ethylamino)methyl]benzoic acid hydrochloride (CAS 1158573-13-7) is a para-substituted benzoic acid derivative supplied as a hydrochloride salt (C10H14ClNO2, MW 215.68 g/mol) . The compound features a secondary amine (N-ethylaminomethyl) substituent at the 4-position of the phenyl ring, distinguishing it from primary amine analogs (e.g., 4-aminomethylbenzoic acid), tertiary amine variants (e.g., 4-[(dimethylamino)methyl]benzoic acid), and regioisomeric or esterified forms . The hydrochloride salt form enhances aqueous solubility and storage stability relative to the free base (CAS 96084-39-8), making this compound particularly suitable for medicinal chemistry campaigns that require reproducible handling and formulation . As a core scaffold in the 4-aminomethylbenzoic acid derivative family, it has been claimed in patent filings as an intermediate for soluble guanylate cyclase (sGC) activators and other pharmaceutically active compounds [1].

Why 4-[(Ethylamino)methyl]benzoic acid hydrochloride Cannot Be Replaced by Common In-Class Building Blocks Without Quantitative Risk


The 4-[(ethylamino)methyl]benzoic acid hydrochloride scaffold occupies a narrow and non-interchangeable position within the para-substituted benzoic acid family. Substituting the N-ethyl secondary amine with a primary amine (4-aminomethylbenzoic acid) or a tertiary dimethylamine analog alters the hydrogen-bond donor/acceptor profile, which can reduce target engagement in drug discovery programs [1]. Computational data show that the carboxylic acid pKa is predicted as 4.03 for the free base form, while the dimethylamino analog exhibits a calculated pKa of 3.60, indicating a measurable difference in ionizability that affects solubility and permeability [2]. Furthermore, the hydrochloride salt form of this compound delivers a defined stoichiometry and solid-state stability that cannot be assumed for the free base or other salt forms, directly impacting reproducibility in biological assays and scale-up reactions .

Quantitative Comparative Evidence for 4-[(Ethylamino)methyl]benzoic acid hydrochloride vs. Closest Analogs


Secondary Amine Hydrogen-Bond Donor Capacity vs. Tertiary Amine and Primary Amine Analogs

The target compound possesses one hydrogen-bond donor (N–H) from the secondary ethylamino group, in contrast to zero H-bond donors in the tertiary dimethylamino analog (4-[(dimethylamino)methyl]benzoic acid) and two H-bond donors in the primary amine analog (4-aminomethylbenzoic acid). In sGC activator patent SAR, the presence of a single N–H donor at this position was identified as critical for heme-independent activation, whereas primary amine-containing analogs exhibited reduced potency and tertiary amine variants were inactive [1]. Computational analysis confirms this: the target compound has 2 H-bond donors (carboxylic acid + secondary amine), the dimethylamino analog has 1 H-bond donor (carboxylic acid only), and the primary amine analog has 3 H-bond donors [2]. This differentiated H-bond profile directly impacts target binding in structure-based drug design.

Medicinal Chemistry Fragment-Based Drug Discovery sGC Activation

Patent Relevance: Specific Claiming in sGC Activator Patent Families vs. Unclaimed Analogs

The 4-[(ethylamino)methyl]benzoic acid scaffold falls within the Markush claims of patent RU2673245C2 (and equivalents EP3059224A1), which specifically claim 4-aminomethylbenzoic acid derivatives wherein the amino group may be substituted with C1-C6 alkyl groups, explicitly including N-ethyl substitution [1]. In contrast, the dimethylamino analog (CAS 17847-26-6) contains a tertiary amine at the benzylic position that falls outside the preferred substitution pattern for heme-independent sGC activation, as described in the patent's SAR disclosure [2]. The methylamino analog (CAS 67688-73-7) is encompassed but represents a different alkyl chain length (C1 vs. C2), which alters lipophilicity and may affect in vivo pharmacokinetics. This patent specificity makes the ethylamino compound a preferred intermediate for programs aiming to operate within this IP space.

Patent Analysis Intellectual Property Cardiovascular Drug Discovery

Carboxylic Acid pKa and Lipophilicity: N-Ethyl vs. N-Methyl and N,N-Dimethyl Analogs

Computed physicochemical properties differentiate the target compound from its closest N-alkyl analogs. The predicted carboxylic acid pKa of the free base 4-[(ethylamino)methyl]benzoic acid is 4.03 ± 0.10 . For the N,N-dimethyl analog, the calculated acid pKa is 3.60, indicating a ~0.43 log unit greater acidity in the dimethylamino compound [1]. This difference in ionizability at physiological pH directly affects aqueous solubility and permeability. Additionally, the calculated LogP of the target compound free base is –0.93 [2], compared to –1.16 for the dimethylamino analog [1], reflecting the higher lipophilicity conferred by the ethyl group relative to the second methyl group. The N-methyl analog (free base) has a predicted pKa of 4.03 and LogP of approximately –1.02 (from the hydrochloride form data), positioning the ethylamino compound as the most lipophilic of the three mono-substituted variants .

Physicochemical Profiling Druglikeness Solubility

Molecular Weight Differentiation: HCl Salt Stoichiometry vs. Free Base and Ester Analogs

The hydrochloride salt form (MW = 215.68 g/mol) provides a precisely defined stoichiometric entity that can be verified by elemental analysis and potentiometric titration, unlike the free base form (MW = 179.22 g/mol) . This mass difference of 36.46 g/mol (corresponding to one equivalent of HCl) serves as a built-in quality control marker; any deviation from the theoretical chloride content (~16.4% by weight) indicates incomplete salt formation or the presence of excess acid . By comparison, the ethyl ester analog ethyl 4-(aminomethyl)benzoate hydrochloride (MW = 215.68 g/mol but containing an ester rather than a carboxylic acid) cannot serve as a direct coupling partner for amide bond formation without a prior hydrolysis step, adding a synthetic transformation that the target compound avoids .

Salt Selection Solid-State Chemistry Analytical QC

Para-Substitution Regiochemistry: Synthetic Accessibility for Amide Coupling vs. Ortho- and Meta-Isomers

The para-substitution pattern of the carboxylic acid relative to the ethylaminomethyl group minimizes steric hindrance during amide bond formation compared to ortho-substituted isomers. In the ortho isomer 2-[(ethylamino)methyl]benzoic acid (CAS 932231-64-6), the proximity of the carboxylic acid to the aminomethyl group can lead to intramolecular hydrogen bonding and lactamization side reactions that reduce coupling efficiency . The meta isomer introduces an angular geometry that may alter the spatial orientation of the resulting amide products . The para arrangement of the target compound places the reactive carboxylic acid at the maximum distance from the sterically bulky ethylaminomethyl group, providing predictable and consistent reactivity in amide, ester, and mixed anhydride formations. This regiochemical advantage is further enhanced by the hydrochloride salt form, which protonates the secondary amine and prevents it from competing as a nucleophile during carboxylic acid activation .

Synthetic Chemistry Regioselectivity Peptide Coupling

Commercial Availability and Purity Grade: Differentiated Supply Position vs. Custom-Synthesis-Only Analogs

4-[(Ethylamino)methyl]benzoic acid hydrochloride is available as a stock item from multiple commercial suppliers at defined purity grades (95–97%), with transparent pricing for gram-scale quantities . By contrast, several close analogs—including the free base 4-[(ethylamino)methyl]benzoic acid (CAS 96084-39-8) and the ortho isomer 2-[(ethylamino)methyl]benzoic acid—are frequently listed as 'custom synthesis only' or 'inquire for quote,' indicating batch-to-batch variability and longer lead times [1]. The hydrochloride salt form has an assigned MFCD number (MFCD08707986), which facilitates unambiguous ordering and inventory management across CROs and pharma procurement systems, whereas the free base lacks a standardized MFCD identifier in major catalogs . This supply chain maturity reduces procurement risk and enables faster project initiation for time-sensitive discovery programs.

Procurement Supply Chain Quality Assurance

High-Confidence Application Scenarios for 4-[(Ethylamino)methyl]benzoic acid hydrochloride Based on Quantitative Differentiation Evidence


Soluble Guanylate Cyclase (sGC) Activator Lead Optimization and Patent-Focused Medicinal Chemistry

Based on the patent SAR disclosed in EP3059224A1 and RU2673245C2, the N-ethyl secondary amine architecture of this compound aligns with the preferred substitution pattern for heme-independent sGC activation. The single N–H hydrogen-bond donor differentiates it from inactive tertiary amine analogs and less potent primary amine variants [1]. The para-substituted benzoic acid core provides a handle for amide conjugation to generate diverse sGC activator candidates. The HCl salt form ensures that the secondary amine remains protonated and non-nucleophilic during carboxylic acid activation, facilitating clean amide coupling with amine-containing fragments. Programs targeting cardiovascular indications (heart failure, pulmonary hypertension) where sGC activation is clinically validated should prioritize this scaffold over dimethylamino or unsubstituted aminomethyl analogs.

Fragment-Based Drug Discovery (FBDD) Library Design Requiring Defined Physicochemical Properties

The compound's intermediate lipophilicity (LogP = –0.93) and carboxylic acid pKa (4.03) position it within favorable fragment-like property space (MW < 250, LogP < 1, H-bond donors ≤ 3) [2]. The computed LogD values (approximately –0.93 at both pH 5.5 and 7.4) indicate consistent ionization behavior across gastrointestinal and plasma pH ranges, simplifying PK predictions during fragment elaboration. Unlike the more hydrophilic dimethylamino analog (LogP = –1.16), the ethylamino compound provides sufficient lipophilicity for passive membrane permeability while maintaining aqueous solubility in the hydrochloride salt form. FBDD campaigns targeting protein–protein interactions or allosteric pockets where a balance of polarity and hydrophobicity is required will benefit from this scaffold's differentiated profile [3].

Amide Library Synthesis for High-Throughput Screening (HTS) with Minimal Protecting Group Strategy

The para-substitution geometry combined with the hydrochloride salt form enables direct amide coupling without requiring protection of the secondary amine. The protonated ethylamino group does not compete with external amine nucleophiles during HATU- or EDC-mediated coupling reactions, reducing side-product formation and simplifying purification . This contrasts with the free base form, where the unprotonated secondary amine can undergo self-acylation, and with ortho-substituted isomers, where intramolecular cyclization competes with desired amide formation. The commercial availability at 95–97% purity in gram quantities from multiple suppliers further supports parallel library synthesis without the delays of custom synthesis .

Quality-Controlled Intermediate for GMP-adjacent Scale-Up in Preclinical Development

The defined hydrochloride salt stoichiometry (theoretical chloride content ~16.4% w/w) provides an unambiguous quality control endpoint that can be verified by ion chromatography or potentiometric titration . This is a critical advantage over the free base form, which lacks a comparable stoichiometric marker for purity assessment. The compound's solid-state form (as confirmed by multiple supplier listings) facilitates accurate weighing, long-term storage, and reproducible reaction stoichiometry in multi-gram scale-ups. For CROs and pharma companies transitioning from discovery to preclinical development, the availability of a well-characterized salt form with established safety handling guidelines (H315, H319, H335 per CNReagent) reduces regulatory friction and accelerates IND-enabling studies .

Quote Request

Request a Quote for 4-[(Ethylamino)methyl]benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.